FR900359

Beschreibung

Eigenschaften

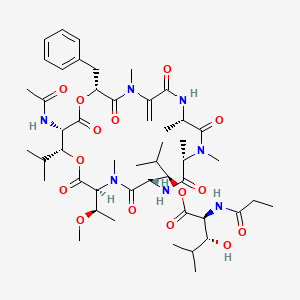

IUPAC Name |

[(1R)-1-[(3S,6S,9S,12S,18R,21S,22R)-21-acetamido-18-benzyl-3-[(1R)-1-methoxyethyl]-4,9,10,12,16-pentamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-22-propan-2-yl-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] (2S,3R)-3-hydroxy-4-methyl-2-(propanoylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H75N7O15/c1-17-34(58)52-35(39(59)24(2)3)47(65)70-40(25(4)5)36-46(64)56(15)38(30(11)68-16)49(67)71-41(26(6)7)37(51-31(12)57)48(66)69-33(23-32-21-19-18-20-22-32)45(63)55(14)28(9)42(60)50-27(8)44(62)54(13)29(10)43(61)53-36/h18-22,24-27,29-30,33,35-41,59H,9,17,23H2,1-8,10-16H3,(H,50,60)(H,51,57)(H,52,58)(H,53,61)/t27-,29-,30+,33+,35-,36-,37-,38-,39+,40+,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXKHFILKMPFGB-ZWYWTTNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(C(C(C)C)O)C(=O)OC(C1C(=O)N(C(C(=O)OC(C(C(=O)OC(C(=O)N(C(=C)C(=O)NC(C(=O)N(C(C(=O)N1)C)C)C)C)CC2=CC=CC=C2)NC(=O)C)C(C)C)C(C)OC)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@@H]([C@@H](C(C)C)O)C(=O)O[C@@H]([C@H]1C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)O[C@@H](C(=O)N(C(=C)C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)C)C)C)C)CC2=CC=CC=C2)NC(=O)C)C(C)C)[C@@H](C)OC)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H75N7O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1002.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107530-18-7 | |

| Record name | FR-900359 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7M4365U6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

FR900359: A Potent and Selective Gq/11/14 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

FR900359 is a naturally occurring cyclic depsipeptide isolated from the leaves of Ardisia crenata.[1] It has emerged as a powerful pharmacological tool and a potential therapeutic lead due to its high potency and selectivity as an inhibitor of the Gq/11/14 family of G proteins.[2][3] This technical guide provides a comprehensive overview of FR900359, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of signal transduction, pharmacology, and oncology.

Mechanism of Action

FR900359 functions as a guanine nucleotide dissociation inhibitor (GDI).[4] It binds to the GDP-bound alpha subunit of Gq, G11, and G14 proteins, stabilizing the inactive Gα-GDP/Gβγ heterotrimer.[5] This prevents the exchange of GDP for GTP, which is a critical step in G protein activation. By locking the G protein in its "off" state, FR900359 effectively uncouples the Gq/11/14 proteins from their upstream G protein-coupled receptors (GPCRs), thereby inhibiting all downstream signaling events.[1][4] Notably, FR900359 exhibits pseudo-irreversible binding to Gq proteins, with a significantly longer residence time compared to the related inhibitor YM-254890.[6][7]

Quantitative Data

The following tables summarize the key quantitative data for FR900359, providing a comparative overview of its binding affinity, inhibitory potency, and physicochemical properties.

Table 1: Inhibitory Activity of FR900359

| Parameter | Value | Target | Assay | Reference |

| IC50 | ~75 nM | Gαq and Gαq-Q209L | [35S]GTPγS binding assay | [8] |

| IC50 | Low micromolar | Gαq, Gα11, Gα14 | BRET assay | [1] |

| pKD | 8.45 | Gαq | Radioligand binding | [3] |

Table 2: Physicochemical Properties of FR900359

| Property | Value | Reference |

| Molecular Formula | C49H75N7O15 | [7] |

| Molecular Weight | 1002.17 g/mol | [7] |

| Calculated logP | 1.86 | [6] |

| Water Solubility | 189 µM (kinetic) | [6] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize FR900359 are provided below.

[35S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation. Inhibition of this binding is a direct measure of the inhibitor's effect on G protein activation.

Materials:

-

Cell membranes expressing the Gq-coupled receptor of interest

-

[35S]GTPγS (specific activity >1000 Ci/mmol)

-

FR900359

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP

-

Unlabeled GTPγS (for non-specific binding)

-

96-well filter plates

-

Scintillation cocktail

Procedure:

-

Prepare a dilution series of FR900359 in the assay buffer.

-

In a 96-well plate, add 20 µL of the FR900359 dilutions.

-

Add 20 µL of cell membranes (5-20 µg of protein) to each well.

-

Add 20 µL of the agonist for the receptor of interest to stimulate GTPγS binding. For basal binding, add buffer instead.

-

To determine non-specific binding, add 10 µM unlabeled GTPγS to a set of wells.

-

Initiate the binding reaction by adding 20 µL of [35S]GTPγS (final concentration 0.1-1 nM).

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding and determine the IC50 of FR900359.[9][10][11]

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays are used to monitor the interaction between Gα and Gβγ subunits in live cells. A decrease in BRET signal upon agonist stimulation indicates G protein activation, and the inhibition of this decrease by FR900359 demonstrates its inhibitory activity.

Materials:

-

HEK293 cells

-

Plasmids encoding Gαq fused to a Renilla luciferase (RLuc) donor and Gβγ fused to a yellow fluorescent protein (YFP) acceptor

-

FR900359

-

Coelenterazine h (luciferase substrate)

-

96-well white opaque microplates

Procedure:

-

Co-transfect HEK293 cells with the Gαq-RLuc and Gβγ-YFP constructs.

-

24-48 hours post-transfection, harvest the cells and resuspend them in a suitable assay buffer.

-

Seed the cells into a 96-well white opaque microplate.

-

Add varying concentrations of FR900359 to the wells and incubate for a predetermined time.

-

Add the agonist for a Gq-coupled receptor to stimulate G protein activation.

-

Add the luciferase substrate, coelenterazine h.

-

Immediately measure the luminescence at two wavelengths: one for the donor (RLuc, ~480 nm) and one for the acceptor (YFP, ~530 nm) using a BRET-compatible plate reader.

-

The BRET ratio is calculated as the acceptor emission divided by the donor emission.

-

A decrease in the BRET ratio upon agonist stimulation indicates G protein activation. The ability of FR900359 to prevent this decrease is a measure of its inhibitory effect.[12][13][14]

Cell Proliferation Assay (Melanoma Cell Lines)

This assay assesses the effect of FR900359 on the growth of cancer cells, particularly those driven by oncogenic Gq/11 mutations, such as uveal melanoma.

Materials:

-

Melanoma cell line (e.g., 92.1, OCM3)

-

Complete cell culture medium

-

FR900359

-

Cell proliferation reagent (e.g., WST-1, MTT, or PicoGreen)

-

96-well cell culture plates

Procedure:

-

Seed the melanoma cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of FR900359 or vehicle control (DMSO).

-

Incubate the cells for 24-72 hours.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development (for WST-1 and MTT) or DNA staining (for PicoGreen).

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) of FR900359.[8][15][16]

Visualizations

The following diagrams illustrate the Gq signaling pathway, the mechanism of action of FR900359, and a typical experimental workflow for its characterization.

Caption: Canonical Gq signaling pathway.

Caption: Mechanism of action of FR900359.

Caption: Experimental workflow for Gq inhibitor characterization.

References

- 1. The experimental power of FR900359 to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shutterstock.com [shutterstock.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. oncotarget.com [oncotarget.com]

Unveiling the Core of FR900359: A Technical Guide to the Cyclic Depsipeptide Gq Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR900359 is a naturally occurring cyclic depsipeptide that has garnered significant attention within the scientific community for its potent and selective inhibition of the Gαq family of G proteins (Gαq, Gα11, and Gα14).[1][2] Isolated from the leaves of the plant Ardisia crenata, this complex molecule holds considerable promise as a pharmacological tool to dissect Gq-mediated signaling pathways and as a potential therapeutic agent in diseases characterized by aberrant Gq activation, such as uveal melanoma and certain inflammatory conditions.[1] This technical guide provides a comprehensive overview of the core structure of FR900359, its mechanism of action, and detailed experimental protocols for its study.

Core Structure and Physicochemical Properties

FR900359 is a complex cyclic depsipeptide with the molecular formula C49H75N7O15 and a molecular weight of approximately 1002.17 g/mol .[3] Its structure was elucidated through a combination of X-ray crystallography and mass spectrometry, revealing a unique composition of amino and hydroxy acids.[4] The constituent units of FR900359 include alanine, N-methylalanine, three residues of β-hydroxyleucine, 3-phenyllactic acid, acetic acid, propionic acid, and the uncommon amino acids N-methyldehydroalanine and N,O-dimethylthreonine.[3]

A detailed summary of the physicochemical properties of FR900359 is presented in the table below, offering a comparative look with the structurally similar Gq inhibitor, YM-254890.

| Property | FR900359 | YM-254890 |

| Molecular Formula | C49H75N7O15 | C47H69N7O14 |

| Molecular Weight | 1002.17 g/mol | 959.49 g/mol |

| CAS Number | 107530-18-7 | 254890-33-6 |

| Exact Mass | 1001.5321 Da | 959.4899 Da |

| Calculated logP | 1.86 | 1.37 |

| Hydrogen Bond Donors | 5 | 5 |

| Hydrogen Bond Acceptors | 22 | 22 |

| Polar Surface Area | 285 Ų | 285 Ų |

| Rotatable Bond Count | 15 | 13 |

Mechanism of Action: Gq Protein Inhibition

FR900359 exerts its biological effects by acting as a highly selective guanine nucleotide dissociation inhibitor (GDI) for Gαq, Gα11, and Gα14 subunits.[1][5] In the canonical G protein cycle, the exchange of GDP for GTP on the Gα subunit is a critical activation step. FR900359 binds to a specific pocket on the Gαq subunit, stabilizing the GDP-bound inactive state and preventing this nucleotide exchange. This effectively uncouples the G protein from its upstream G protein-coupled receptor (GPCR), thereby blocking downstream signaling cascades.

The inhibitory action of FR900359 on Gq signaling is depicted in the following pathway diagram.

Downstream of Gq activation, FR900359 has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) and Yes-Associated Protein (YAP) signaling pathways, which are critical for cell proliferation and survival.

Experimental Protocols

Isolation and Purification of FR900359 from Ardisia crenata

The following protocol outlines a general method for the extraction and purification of FR900359, referred to as ardicrenin in some literature.[6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The experimental power of FR900359 to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural studies of FR900359, a novel cyclic depsipeptide from Ardisia crenata sims(Myrsinaceae) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Structural response of G protein binding to the cyclodepsipeptide inhibitor FR900359 probed by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Quest for FR900359: A Technical Guide to its Discovery, Isolation, and Purification from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR900359 is a potent and selective inhibitor of the Gq/11 family of G proteins, crucial signaling molecules involved in a myriad of physiological and pathological processes.[1][2] Its discovery has provided the scientific community with an invaluable tool to dissect Gq-mediated signaling pathways and has opened new avenues for therapeutic intervention in diseases such as uveal melanoma and others driven by aberrant Gq signaling.[3][4] This technical guide provides an in-depth overview of the discovery of FR900359 and detailed methodologies for its isolation and purification from its natural sources.

Discovery of FR900359: From Plant to Bacterium

FR900359 was first isolated in 1988 from the leaves of the ornamental plant Ardisia crenata.[5] For a long time, the plant itself was believed to be the producer of this complex cyclic depsipeptide. However, later research revealed that FR900359 is actually synthesized by an unculturable endosymbiotic bacterium, 'Candidatus' Burkholderia crenata, residing within nodules on the leaves of A. crenata.[6]

A significant breakthrough in ensuring a sustainable supply of FR900359 came with the discovery of a cultivable bacterial producer, Chromobacterium vaccinii.[1][2] This discovery has paved the way for fermentation-based production, offering a more scalable and controlled source of the compound compared to extraction from plant material.[1][2] Genetic engineering efforts have further enhanced the production yields from C. vaccinii, making this remarkable molecule more accessible for research and development.[1][2]

Quantitative Data: Yield and Biological Activity

The following tables summarize the quantitative data regarding the yield of FR900359 from its primary natural sources and its inhibitory activity on Gq protein signaling.

Table 1: Comparative Yield of FR900359 from Natural Sources

| Natural Source | Production Method | Reported Yield | Reference |

| Ardisia crenata leaves | Methanol Extraction | Not explicitly quantified in most literature, but generally low and variable. | [7] |

| Chromobacterium vaccinii (Wild-Type) | Fermentation | ~1.5 mg/L | [2] |

| Chromobacterium vaccinii (Engineered Strain) | Fermentation with promoter exchange | Up to 8-fold increase compared to wild-type (~12 mg/L) | [2] |

Table 2: Inhibitory Activity of FR900359 on Gq-Mediated Signaling

| Assay | Cell Line/System | Agonist | IC50 Value | Reference |

| [³⁵S]GTPγS Binding | Purified Gαq and Gαq-Q209L | - | ~75 nM | [3] |

| IP-One Assay | HEK293 cells expressing M3 muscarinic receptor | Carbachol | 1.8 nM | [8] |

| Calcium Mobilization | CHO-K1 cells expressing human M1 muscarinic receptor | Carbachol | 2.3 - 16.8 nM | [9][10] |

| Platelet Aggregation | Human platelet-rich plasma | ADP | < 0.6 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and purification of FR900359 from both Ardisia crenata leaves and Chromobacterium vaccinii culture.

Protocol 1: Extraction and Purification of FR900359 from Ardisia crenata Leaves

This protocol is a compilation of methodologies described in the scientific literature.

1. Extraction:

-

Materials: Dried and powdered leaves of Ardisia crenata, Methanol (ACS grade).

-

Procedure:

-

Macerate 100 g of dried, powdered A. crenata leaves in 500 mL of methanol at room temperature for 48 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times with fresh methanol.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

-

2. Vacuum Liquid Chromatography (VLC):

-

Materials: Crude methanolic extract, Silica gel 60 for VLC, Hexane, Ethyl acetate, Methanol.

-

Procedure:

-

Pre-adsorb the crude extract onto a small amount of silica gel.

-

Pack a VLC column with silica gel 60.

-

Load the pre-adsorbed sample onto the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by mixtures of hexane-ethyl acetate, ethyl acetate, and finally ethyl acetate-methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing FR900359.

-

3. Sephadex LH-20 Column Chromatography:

-

Materials: FR900359-containing fractions from VLC, Sephadex LH-20, Methanol.

-

Procedure:

-

Swell the Sephadex LH-20 beads in methanol for at least 4 hours.

-

Pack a glass column with the swollen Sephadex LH-20.

-

Dissolve the pooled and dried FR900359-containing fractions from VLC in a minimal amount of methanol.

-

Load the sample onto the column.

-

Elute the column with methanol at a slow flow rate (e.g., 0.5 mL/min).

-

Collect fractions and monitor by TLC or HPLC to identify those containing pure FR900359.

-

4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Materials: Partially purified FR900359, Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve the FR900359-containing fractions from the Sephadex column in a small volume of the initial mobile phase.

-

Use a C18 column (e.g., 5 µm, 4.6 x 250 mm).

-

Employ a gradient elution system. A typical gradient could be from 30% acetonitrile in water (with 0.1% TFA) to 100% acetonitrile (with 0.1% TFA) over 40 minutes.

-

Set the flow rate to 1 mL/min.

-

Monitor the elution at 210 nm.

-

Collect the peak corresponding to FR900359 and confirm its identity and purity by mass spectrometry and NMR.

-

Protocol 2: Fermentation and Purification of FR900359 from Chromobacterium vaccinii

This protocol is based on established methods for bacterial fermentation and natural product isolation.

1. Fermentation:

-

Materials: Chromobacterium vaccinii strain, appropriate fermentation medium (e.g., Tryptic Soy Broth), sterile flasks or fermenter.

-

Procedure:

-

Inoculate a seed culture of C. vaccinii and grow for 24-48 hours.

-

Use the seed culture to inoculate the production scale fermentation medium.

-

Incubate the culture at 28-30°C with shaking (200-250 rpm) for 5-7 days.

-

2. Extraction:

-

Materials: Fermentation broth, Ethyl acetate or Butanol.

-

Procedure:

-

Separate the bacterial cells from the culture broth by centrifugation.

-

Extract the supernatant three times with an equal volume of ethyl acetate or butanol.

-

Combine the organic extracts and concentrate under reduced pressure to yield the crude extract.

-

3. Purification:

-

The purification of FR900359 from the crude bacterial extract follows the same chromatographic steps as outlined in Protocol 1 (VLC, Sephadex LH-20, and RP-HPLC).

Visualizations

Signaling Pathway of Gq Protein and Inhibition by FR900359

References

- 1. Promoter-Driven Overexpression in Chromobacterium vaccinii Facilitates Access to FR900359 and Yields Novel Low Abundance Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural studies of FR900359, a novel cyclic depsipeptide from Ardisia crenata sims(Myrsinaceae) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. DFG - GEPRIS - Biosynthese des selektiven Gq Inhibitors FR900359 in Chromobacterium vaccinii: Basis für die Herstellung des Wirkstoffes und dessen strukturelle Modifikation [gepris.dfg.de]

- 7. researchgate.net [researchgate.net]

- 8. The experimental power of FR900359 to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Applying Molecular Networking for the Detection of Natural Sources and Analogues of the Selective Gq Protein Inhibitor FR900359 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Chaperone of Inactivity: A Technical Guide to FR900359's Targeting of Gαq

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular intricacies of FR900359 (FR), a potent and selective inhibitor of the Gαq family of G proteins. We will explore its precise molecular target, the nature of its binding site, and the mechanistic consequences of this interaction, providing a comprehensive resource for researchers leveraging this critical tool compound.

Executive Summary

FR900359, a cyclic depsipeptide originally isolated from the plant Ardisia crenata, has emerged as an indispensable tool for dissecting Gq-mediated signaling pathways.[1] Its high potency and remarkable selectivity for the Gαq/11/14 subfamily over other Gα isoforms make it a superior pharmacological probe compared to less specific inhibitors.[2][3][4] This document synthesizes the current understanding of FR900359's mechanism of action, detailing its role as a guanine nucleotide dissociation inhibitor (GDI) and a molecular stabilizer of the inactive G protein heterotrimer. We present collated quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and molecular interactions to provide a comprehensive technical overview for researchers in pharmacology and drug discovery.

Molecular Target and Selectivity

FR900359 is a pan-inhibitor of the Gq class of Gα subunits, specifically targeting Gαq, Gα11, and Gα14.[4][5][6] It displays negligible activity against other Gα subfamilies, including Gαs, Gαi/o, and Gα12/13, as well as the more distant Gαq/11 family member, Gα16.[4][7][8] This high degree of selectivity has been consistently demonstrated across various cell-based and biochemical assays.[2] The molecular basis for this selectivity lies in the specific amino acid residues present in the binding pocket of Gαq/11/14, which are not conserved in other Gα isoforms.[7]

The Binding Site: A Cleft of Inactivation

Structural and functional studies have pinpointed the binding site of FR900359 to a crucial interface on the Gαq subunit. It nestles into a cleft located between the Ras-like domain and the α-helical domain, specifically interacting with the linker I and switch I regions.[5][6][9] This strategic location is critical for G protein activation, as the separation of these two domains is a prerequisite for the release of GDP.[5] High-resolution crystal structures of the closely related compound YM-254890, and more recently of FR900359 itself, in complex with Gα subunits have provided a detailed atomic picture of this interaction.[6][10][11] These studies reveal that the inhibitor acts as a physical wedge, preventing the conformational changes necessary for nucleotide exchange.[12]

Mechanism of Action: A Dual Lock on Inactivity

FR900359 employs a dual mechanism to ensure the robust inhibition of Gq signaling.

Guanine Nucleotide Dissociation Inhibition (GDI)

The primary and most well-established mechanism of action is the inhibition of guanine nucleotide exchange.[5][6][13][14] By binding to the interface between the Ras-like and helical domains, FR900359 physically blocks the domain separation required for the dissociation of GDP from the Gα subunit.[5][6] This traps the Gαq protein in its inactive, GDP-bound state, rendering it unresponsive to activation by G protein-coupled receptors (GPCRs).[5][6]

Molecular Glue: Stabilizing the Heterotrimer

More recent evidence suggests that FR900359 and its analogue YM-254890 also function as "molecular glues" or stabilizers of the Gαqβγ heterotrimer.[10] High-resolution crystal structures have revealed that these inhibitors make contact with both the Gα and Gβ subunits, effectively enhancing the interaction between them.[10] This further locks the G protein complex in its inactive conformation, preventing the dissociation of the Gα subunit from the Gβγ dimer, which is a necessary step for downstream signaling.[10]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for FR900359's interaction with Gαq.

Table 1: Binding Affinities of FR900359 for Gαq

| Parameter | Value | Assay Conditions | Reference |

| pKi | 9.23 | Competition binding with [³H]PSB-15900 in HEK293-Gαq membranes | [15] |

| pKD | 8.45 | Saturation binding with a radiolabeled FR900359 derivative in human platelet membranes | [5][6] |

Table 2: Functional Inhibitory Potencies of FR900359

| Assay | IC50 | Cell Line/System | Reference |

| [35S]GTPγS Binding (Gαq) | ~75 nM | Purified Gαq protein | [14] |

| [35S]GTPγS Binding (Gαq-Q209L) | ~75 nM | Purified Gαq-Q209L protein | [14] |

| IP1 Accumulation | < 1 μM | Various cell lines | [5] |

| ERK Phosphorylation | < 1 μM | Various cell lines | [5] |

| Calcium Mobilization | Low nanomolar to subnanomolar | Various cell lines | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the molecular interactions of FR900359.

Radioligand Binding Assays

These assays directly measure the binding of a radiolabeled ligand to its target. For FR900359, both saturation and competition binding assays have been employed.

-

Objective: To determine the binding affinity (KD or Ki) of FR900359 for Gαq.

-

General Protocol:

-

Prepare membrane fractions from cells or tissues endogenously or recombinantly expressing Gαq.

-

For saturation binding, incubate the membranes with increasing concentrations of a radiolabeled FR900359 derivative (e.g., [³H]PSB-15900).

-

For competition binding, incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled FR900359.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine KD, Bmax, or Ki values.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

-

Objective: To determine the inhibitory effect of FR900359 on G protein activation.

-

General Protocol:

-

Incubate purified Gαq protein or cell membranes containing Gαq with GDP in an appropriate assay buffer.

-

Add FR900359 at various concentrations and pre-incubate.

-

Initiate the reaction by adding [35S]GTPγS, with or without a GPCR agonist if using membranes.

-

After a defined incubation period, terminate the reaction and separate bound from free [35S]GTPγS using filtration.

-

Quantify the amount of bound [35S]GTPγS by liquid scintillation counting.

-

Plot the data as a percentage of maximal stimulation versus the concentration of FR900359 to determine the IC50 value.

-

Inositol Monophosphate (IP1) Accumulation Assay

This cell-based assay measures the accumulation of inositol monophosphate, a downstream product of phospholipase C (PLC) activation, which is a key effector of Gq signaling.

-

Objective: To assess the functional inhibition of the Gq-PLC signaling cascade by FR900359.

-

General Protocol:

-

Culture cells expressing a Gq-coupled GPCR of interest.

-

Pre-treat the cells with various concentrations of FR900359.

-

Stimulate the cells with a specific GPCR agonist in the presence of LiCl (to inhibit the breakdown of IP1).

-

Lyse the cells and measure the intracellular concentration of IP1 using a commercially available kit (e.g., HTRF-based).

-

Analyze the data to determine the IC50 of FR900359 for the inhibition of agonist-induced IP1 accumulation.

-

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate key aspects of FR900359's interaction with the Gq signaling pathway.

Caption: Canonical Gαq signaling pathway and the inhibitory action of FR900359.

Caption: Schematic of FR900359 binding to the Gαq subunit and stabilizing the heterotrimer.

Caption: Generalized workflow for characterizing FR900359's interaction with Gαq.

Conclusion and Future Directions

FR900359 stands as a cornerstone tool for the pharmacological interrogation of Gq-mediated signaling. Its well-defined molecular target, binding site, and dual inhibitory mechanism provide a solid foundation for its use in basic research and as a potential starting point for therapeutic development. The ability of FR900359 to inhibit oncogenic mutants of Gαq, such as those found in uveal melanoma, highlights its potential therapeutic relevance.[12][14][16] Future research will likely focus on leveraging the detailed structural and mechanistic understanding of FR900359 to design novel inhibitors with improved pharmacokinetic properties or altered selectivity profiles, potentially targeting other Gα subunits that are currently considered "undruggable".[5][6] The continued application of this remarkable natural product will undoubtedly continue to illuminate the complex world of G protein signaling.

References

- 1. Heterologous Expression, Biosynthetic Studies, and Ecological Function of the Selective Gq-Signaling Inhibitor FR900359 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The experimental power of FR900359 to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FR900359 | pan-Gq inhibitor | Probechem Biochemicals [probechem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Delineation of molecular determinants for FR900359 inhibition of Gq/11 unlocks inhibition of Gαs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Delineation of molecular determinants for FR900359 inhibition of Gq/11 unlocks inhibition of Gαs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. FR900359, an inhibitor of guanine nucleotide dissociation, effectively blunts signaling of GTPase-deficient Gq [bonndoc.ulb.uni-bonn.de]

- 13. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 14. Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-affinity and structure-residence time relationships of macrocyclic Gαq protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

The Role of FR900359 in Elucidating G Protein-Coupled Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Understanding the intricate signaling pathways they govern is paramount for the development of novel therapeutics. The Gq/11 family of G proteins is a critical transducer of signals for numerous GPCRs, playing a central role in various physiological processes and pathological conditions. The cyclic depsipeptide FR900359 has emerged as a powerful and selective pharmacological tool for investigating Gq/11-mediated signaling. This technical guide provides an in-depth overview of FR900359, its mechanism of action, and its application in studying GPCRs. We present detailed experimental protocols, a comprehensive summary of its quantitative data, and visualizations of the pertinent signaling pathways and experimental workflows to empower researchers in their quest to unravel the complexities of GPCR biology.

Introduction to FR900359

FR900359 is a natural product first isolated from the leaves of the plant Ardisia crenata.[1] It is a cyclic depsipeptide that has been identified as a potent and selective inhibitor of the Gq/11 family of G proteins, which includes Gαq, Gα11, and Gα14.[2][3] FR900359 and its structural analog, YM-254890, have become indispensable tools in pharmacology and cell biology for dissecting Gq/11-dependent signaling pathways.[4][5] Unlike broad-spectrum inhibitors, the high selectivity of FR900359 allows for the precise interrogation of the physiological and pathophysiological roles of Gq/11-coupled GPCRs.[3]

Mechanism of Action

FR900359 functions as a guanine nucleotide dissociation inhibitor (GDI).[6][7] In the canonical G protein cycle, agonist-activated GPCRs act as guanine nucleotide exchange factors (GEFs), promoting the exchange of GDP for GTP on the Gα subunit. This exchange leads to the dissociation of the Gα-GTP subunit from the Gβγ dimer, allowing both to interact with downstream effectors. FR900359 binds to a specific pocket on the Gαq/11 subunit, locking it in an inactive, GDP-bound conformation.[8] By preventing the release of GDP, FR900359 effectively uncouples the G protein from the receptor, thereby inhibiting the activation of downstream signaling cascades.[6][7]

The primary downstream effector of Gq/11 is phospholipase C-β (PLCβ).[9] Activated PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The inhibition of Gq/11 by FR900359 prevents the activation of PLCβ and the subsequent production of these second messengers.

Quantitative Data

The potency and selectivity of FR900359 have been characterized in various in vitro assays. The following tables summarize key quantitative data for FR900359 and its analog YM-254890.

Table 1: Inhibitory Potency (IC50/pIC50) of FR900359 against Gα Subunits

| Gα Subunit | Assay Type | Cell Line | IC50 (nM) | pIC50 | Reference |

| Gαq | BRET | HEK293 | 13.18 | 7.88 | [1] |

| Gα11 | BRET | HEK293 | 10.47 | 7.98 | [1] |

| Gα14 | BRET | HEK293 | 10 | 8.00 | [1] |

| Gαq (mutant Q209L) | [35S]GTPγS Binding | Purified Protein | ~75 | ~7.12 | [10] |

Table 2: Comparative Physicochemical and Pharmacokinetic Properties of FR900359 and YM-254890

| Property | FR900359 | YM-254890 | Reference |

| Molecular Weight (Da) | 1001.53 | 959.49 | [4] |

| Calculated logP | 1.86 | 1.37 | [4] |

| Water Solubility (µM) | 189 | 88 | [4] |

| Target Residence Time (min at 37°C) | 92.1 | 3.8 | [4] |

| Plasma Protein Binding (%) | Low | Higher than FR900359 | [5] |

| Metabolic Stability (liver microsomes) | Faster metabolism | Slower metabolism | [5] |

Experimental Protocols

FR900359 is a valuable tool for a variety of in vitro and in vivo experiments aimed at understanding Gq/11-mediated signaling. Below are detailed protocols for key assays.

[35S]GTPγS Binding Assay

This assay directly measures the ability of FR900359 to inhibit the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gαq/11 subunits.

Materials:

-

Cell membranes expressing the Gq-coupled GPCR of interest

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

-

GDP solution

-

GPCR agonist

-

FR900359 stock solution

-

[35S]GTPγS (specific activity ~1250 Ci/mmol)

-

Unlabeled GTPγS for non-specific binding determination

-

96-well filter plates (e.g., GF/C)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target Gq-coupled GPCR according to standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay Buffer

-

GDP to a final concentration of 10 µM.

-

Varying concentrations of FR900359 or vehicle control.

-

Cell membranes (5-20 µg of protein per well).

-

For non-specific binding wells, add unlabeled GTPγS to a final concentration of 10 µM.

-

-

Pre-incubation: Incubate the plate for 15-30 minutes at 30°C.

-

Agonist Stimulation: Add the GPCR agonist to all wells except the basal and non-specific binding wells.

-

Initiation of Reaction: Add [35S]GTPγS to a final concentration of 0.1 nM to all wells.

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a function of FR900359 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IP-One HTRF Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a functional readout of Gq/11 pathway activation.

Materials:

-

Cells expressing the Gq-coupled GPCR of interest

-

Cell culture medium

-

384-well white tissue culture plates

-

IP-One HTRF kit (containing IP1-d2 conjugate, anti-IP1 cryptate antibody, and lysis buffer)

-

Stimulation buffer containing LiCl

-

GPCR agonist

-

FR900359 stock solution

-

HTRF-compatible plate reader

Procedure:

-

Cell Seeding: Seed cells into a 384-well white plate at an appropriate density and incubate overnight.

-

Pre-treatment: Remove the culture medium and add varying concentrations of FR900359 or vehicle control diluted in stimulation buffer. Incubate for 30 minutes at 37°C.

-

Stimulation: Add the GPCR agonist (at its EC80 concentration) to the wells and incubate for 30-60 minutes at 37°C.

-

Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) diluted in the lysis buffer to all wells.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Plate Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio as a function of FR900359 concentration and fit the data to determine the IC50 value.

Cell Proliferation/Viability Assay (Crystal Violet)

This assay is used to assess the effect of FR900359 on the proliferation and viability of cells, particularly cancer cell lines where Gq/11 signaling is implicated in growth.

Materials:

-

Adherent cell line of interest (e.g., melanoma cells)

-

Complete cell culture medium

-

96-well tissue culture plates

-

FR900359 stock solution

-

Phosphate-buffered saline (PBS)

-

Fixing solution: 4% paraformaldehyde (PFA) in PBS or 100% methanol

-

Crystal Violet Staining Solution (0.5% w/v in 25% methanol)

-

Solubilization solution: 1% SDS in PBS

-

Microplate reader capable of measuring absorbance at 570-590 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and incubate overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of FR900359 or a vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Fixation: Gently wash the cells with PBS and then fix them with the fixing solution for 15 minutes at room temperature.

-

Staining: Remove the fixative and add the crystal violet staining solution to each well. Incubate for 20 minutes at room temperature.

-

Washing: Gently wash the plate with water to remove excess stain and allow the plate to air dry.

-

Solubilization: Add the solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.

-

Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability or proliferation. Plot the percentage of viability as a function of FR900359 concentration to determine the GI50 (concentration for 50% growth inhibition).

Applications in GPCR Research and Drug Discovery

FR900359 serves as a critical tool for:

-

Target Validation: Confirming the involvement of Gq/11 signaling in the mechanism of action of a GPCR ligand.

-

Pathway Deconvolution: Delineating the specific contribution of Gq/11 pathways in cells where a GPCR can couple to multiple G protein families.[3]

-

Screening for Gq/11-Biased Ligands: In combination with other assays, identifying ligands that preferentially activate or inhibit Gq/11-mediated signaling.

-

Investigating Disease Mechanisms: Exploring the role of aberrant Gq/11 signaling in diseases such as cancer (e.g., uveal melanoma) and cardiovascular disorders.[2][10]

-

Preclinical Studies: Evaluating the therapeutic potential of targeting Gq/11 signaling in animal models of disease.

Conclusion

FR900359 is an invaluable pharmacological inhibitor for the study of G protein-coupled receptors that signal through the Gq/11 family of G proteins. Its high potency and selectivity make it a superior tool for dissecting the complex roles of these signaling pathways in health and disease. The detailed protocols and compiled data in this guide are intended to facilitate the effective use of FR900359 by researchers in academia and industry, ultimately accelerating our understanding of GPCR biology and the development of novel therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]

- 5. researchgate.net [researchgate.net]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

- 10. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]

The Impact of FR900359 on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR900359 is a potent and selective natural product inhibitor of the Gαq/11 family of heterotrimeric G proteins. By locking these proteins in their inactive, GDP-bound state, FR900359 provides a powerful tool to dissect the complex signaling networks regulated by Gαq/11-coupled G protein-coupled receptors (GPCRs). This technical guide provides an in-depth overview of the effects of FR900359 on key downstream signaling pathways, including the canonical Phospholipase Cβ (PLCβ) pathway and the non-canonical MAPK/ERK and YAP/TAZ pathways. This document summarizes key quantitative data, provides detailed experimental protocols for assessing pathway modulation, and utilizes visualizations to illustrate the intricate molecular interactions.

Introduction to FR900359

FR900359 is a cyclic depsipeptide that acts as a guanine nucleotide dissociation inhibitor (GDI) for Gαq, Gα11, and Gα14 subunits.[1] Its high potency and selectivity make it an invaluable pharmacological tool for studying Gq/11-mediated physiological and pathological processes.[2][3] A key area of investigation is its potential as a therapeutic agent in diseases driven by aberrant Gαq/11 signaling, such as uveal melanoma.[4]

Mechanism of Action

FR900359 binds to a pocket on the Gαq/11 subunit, preventing the conformational changes required for the exchange of GDP for GTP.[5] This inhibition effectively uncouples the G protein from its upstream GPCR, thereby blocking the activation of all downstream effector proteins.

Impact on Downstream Signaling Pathways

FR900359's inhibition of Gαq/11 activation leads to the modulation of several critical downstream signaling cascades.

Phospholipase Cβ (PLCβ) Pathway

The canonical signaling pathway downstream of Gαq/11 involves the activation of Phospholipase Cβ (PLCβ).[6] Activated PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation, respectively. FR900359 effectively blocks this pathway by preventing Gαq/11-mediated PLCβ activation.

MAPK/ERK Pathway

Mitogen-activated protein kinase (MAPK) signaling, particularly the extracellular signal-regulated kinase (ERK) cascade, is a crucial regulator of cell proliferation, differentiation, and survival.[4] Studies have demonstrated that oncogenic Gαq/11 can lead to the activation of the MAPK/ERK pathway.[4] FR900359 has been shown to abolish or significantly reduce the phosphorylation of ERK1/2 in cells harboring activating mutations in Gαq/11.[4]

YAP/TAZ Pathway

The Hippo signaling pathway effectors, Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ), are key regulators of organ size and cell proliferation.[4] In their active state, YAP and TAZ translocate to the nucleus and promote the transcription of pro-growth genes. Oncogenic Gαq/11 signaling has been linked to the nuclear localization and activation of YAP.[4] Treatment with FR900359 prevents the nuclear localization of YAP, retaining it in the cytoplasm and thereby inhibiting its transcriptional activity.[4]

Rho GTPase Pathway

The Rho family of small GTPases, including RhoA, are critical regulators of the actin cytoskeleton, cell migration, and cell cycle progression. Gαq/11 has been shown to activate RhoA through Rho-specific guanine nucleotide exchange factors (GEFs).[3] Consequently, inhibition of Gαq/11 by FR900359 is expected to attenuate RhoA activation and its downstream effects. While the link is established, direct quantitative data on the effect of FR900359 on RhoA activity is an area for further investigation.

Quantitative Data Summary

The following tables summarize the quantitative effects of FR900359 on Gαq/11 and its downstream signaling pathways as reported in the literature.

Table 1: Inhibition of Gαq/11 Activity

| Parameter | Target | Value | Cell/System | Reference |

| IC₅₀ | GTPγS binding to Gαq and Gαq-Q209L | ~75 nM | In vitro purified protein | [4] |

| pKD | FR-derived radiotracer binding | 8.45 | Human platelet membranes | [7] |

Table 2: Effects on Downstream Signaling Pathways

| Pathway | Endpoint Measured | Concentration | Effect | Cell Line | Reference |

| MAPK/ERK | pERK1/2 levels | 1 µM | Complete abolishment | 92.1, OMM1.3 (Uveal Melanoma) | [4] |

| MAPK/ERK | pERK1/2 levels | 1 µM | ~65% decrease | UM002B (Uveal Melanoma) | [4] |

| YAP/TAZ | Nuclear YAP localization | 0.1 nM | Significant decrease | OMM1.3 (Uveal Melanoma) | [4] |

| YAP/TAZ | Nuclear YAP localization | 100 nM | Significant decrease | 92.1, UM002B (Uveal Melanoma) | [4] |

| Cell Growth | Proliferation | 100 nM | Significant inhibition | 92.1, OMM1.3, UM002B (Uveal Melanoma) | [4] |

| Apoptosis | Caspase 3/7 activation | 1 µM | Significant increase | 92.1, OMM1.3, UM002B (Uveal Melanoma) | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of FR900359 on downstream signaling pathways.

Western Blot Analysis of ERK Phosphorylation

This protocol describes the detection of phosphorylated ERK (pERK) and total ERK in cell lysates by Western blot.

Materials:

-

FR900359

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of FR900359 or vehicle control (e.g., DMSO) for the specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary anti-pERK1/2 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total ERK1/2 antibody.

Immunofluorescence for YAP Nuclear Localization

This protocol details the visualization of YAP subcellular localization using immunofluorescence microscopy.

Materials:

-

FR900359

-

Cells grown on coverslips

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-YAP

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with FR900359 or vehicle control.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with anti-YAP primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips on slides, and visualize using a fluorescence microscope.

Phospholipase Cβ (PLCβ) Activity Assay

This protocol is based on the measurement of inositol phosphate (IP) accumulation, a product of PLCβ activity.

Materials:

-

FR900359

-

myo-[³H]inositol

-

Agonist for a Gq/11-coupled receptor expressed in the cells

-

LiCl

-

Perchloric acid

-

Dowex AG1-X8 resin

-

Scintillation cocktail

Procedure:

-

Cell Labeling: Plate cells and label overnight with myo-[³H]inositol.

-

Treatment: Wash cells and pre-incubate with LiCl (to inhibit inositol monophosphatases) and FR900359 or vehicle control.

-

Stimulation: Stimulate cells with a Gq/11-coupled receptor agonist for a defined period.

-

Extraction: Stop the reaction by adding ice-cold perchloric acid.

-

Separation of Inositol Phosphates: Neutralize the extracts and apply to Dowex AG1-X8 columns to separate [³H]inositol phosphates from free [³H]inositol.

-

Quantification: Elute the [³H]inositol phosphates and quantify the radioactivity by liquid scintillation counting.

RhoA Activation Assay (G-LISA)

This protocol describes a G-LISA (GTPase-LISA) assay, a quantitative ELISA-based method to measure RhoA activation.

Materials:

-

FR900359

-

RhoA G-LISA Activation Assay Kit (contains Rho-GTP binding plate, lysis buffer, anti-RhoA antibody, HRP-conjugated secondary antibody, and detection reagents)

Procedure:

-

Cell Treatment: Treat cells with FR900359 or vehicle control.

-

Cell Lysis: Lyse cells according to the kit's protocol to preserve GTP-bound RhoA.

-

Protein Quantification: Determine and normalize protein concentrations of the lysates.

-

Assay: Add equal amounts of protein lysate to the wells of the Rho-GTP binding plate and incubate.

-

Detection: Follow the kit's instructions for washing, primary and secondary antibody incubations, and addition of detection reagent.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of FR900359.

Conclusion

FR900359 is a critical tool for elucidating the roles of Gαq/11 in cellular signaling. Its ability to potently and selectively inhibit Gαq/11 allows for the precise dissection of downstream pathways, including the canonical PLCβ cascade and the non-canonical MAPK/ERK and YAP/TAZ pathways. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the multifaceted effects of FR900359 and to explore its therapeutic potential in Gαq/11-driven diseases. Further research into its effects on other potential downstream effectors, such as the Rho GTPases, will continue to expand our understanding of Gαq/11 signaling.

References

- 1. apexbt.com [apexbt.com]

- 2. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]

- 3. Rho Family GTPases Are Required for Activation of Jak/STAT Signaling by G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Delineation of molecular determinants for FR900359 inhibition of Gq/11 unlocks inhibition of Gαs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phospholipase C-beta 1 is a GTPase-activating protein for Gq/11, its physiologic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

In Vitro Pharmacological Properties of FR900359: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR900359 is a naturally occurring cyclic depsipeptide isolated from the leaves of Ardisia crenata. It has emerged as a powerful pharmacological tool for the investigation of signaling pathways mediated by the Gq family of G proteins. This technical guide provides a comprehensive overview of the in vitro pharmacological properties of FR900359, including its mechanism of action, selectivity, and its effects on downstream signaling cascades. Detailed experimental protocols for key assays and quantitative data are presented to facilitate its application in research and drug development.

Mechanism of Action

FR900359 is a potent and selective inhibitor of the Gαq subfamily of heterotrimeric G proteins.[1][2] Its primary mechanism of action is the inhibition of the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαq subunit.[3] By acting as a guanine nucleotide dissociation inhibitor (GDI), FR900359 effectively locks the Gαq protein in its inactive, GDP-bound state, thereby preventing its activation by G protein-coupled receptors (GPCRs).[3]

Gα Subunit Selectivity

FR900359 exhibits remarkable selectivity for specific members of the Gαq family. In vitro studies have consistently demonstrated its potent inhibitory activity against Gαq, Gα11, and Gα14 subunits. Conversely, it does not significantly inhibit other Gα subunit families, including Gαs, Gαi/o, and Gα12/13. Notably, the Gα16 subunit, also a member of the Gq family, is not inhibited by FR900359.

| Gα Subunit Family | Specific Isoforms Inhibited | Specific Isoforms Not Inhibited |

| Gαq/11 | Gαq, Gα11, Gα14 | Gα16 |

| Gαs | All isoforms | |

| Gαi/o | All isoforms | |

| Gα12/13 | All isoforms |

Quantitative Pharmacological Data

The inhibitory potency of FR900359 has been quantified in various in vitro assays. The following table summarizes key binding affinity and functional inhibition data.

| Assay Type | Parameter | Value | Target | Notes |

| Radioligand Binding | pKD | 8.45 | Gαq | Using a tritiated derivative of FR900359. |

| GTPγS Binding Assay | IC50 | ~75 nM | Gαq and Gαq-Q209L | Measures the inhibition of [35S]GTPγS binding to purified Gαq protein.[3] |

| BRET Assay | IC50 | Low µM | Gαq, Gα11, Gα14 | Inhibition of agonist-induced BRET signal changes between Gα and Gγ subunits. |

| Calcium Mobilization | - | Complete inhibition at 1 µM | Gq-coupled receptors | Specific IC50 values are not consistently reported in the literature. |

| Inositol Monophosphate Accumulation | - | Complete inhibition | Gq-coupled receptors | Demonstrates blockade of the PLC-β pathway. |

| ERK1/2 Phosphorylation | - | Significant inhibition at 1 µM | Downstream of Gq activation | Inhibition of a key MAPK pathway component. |

Signaling Pathways and Experimental Workflows

Gq Signaling Pathway Inhibition by FR900359

FR900359 blocks the activation of Gαq, thereby inhibiting its downstream effectors, most notably Phospholipase C-β (PLC-β). This prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), consequently blocking IP3-mediated calcium mobilization and DAG-mediated activation of Protein Kinase C (PKC). This ultimately leads to the attenuation of downstream signaling cascades, such as the ERK/MAPK pathway.

Caption: Gq signaling pathway and the inhibitory action of FR900359.

Experimental Workflow: GTPγS Binding Assay

This assay directly measures the ability of FR900359 to inhibit the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to purified Gαq protein.

Caption: Workflow for determining the IC50 of FR900359 using a GTPγS binding assay.

Experimental Workflow: Western Blot for ERK Phosphorylation

This workflow outlines the steps to assess the inhibitory effect of FR900359 on GPCR-induced ERK phosphorylation in a cell-based assay.

Caption: Workflow for analyzing FR900359's effect on ERK phosphorylation via Western Blot.

Experimental Protocols

[35S]GTPγS Binding Assay

Objective: To determine the IC50 value of FR900359 for the inhibition of [35S]GTPγS binding to purified Gαq.

Materials:

-

Purified recombinant Gαq protein

-

FR900359

-

[35S]GTPγS

-

GTPγS (unlabeled)

-

Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 100 mM NaCl, 1 mM DTT, 1 µM GDP

-

Scintillation fluid

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of FR900359 in the assay buffer.

-

In a microplate, add 20 µL of assay buffer, 20 µL of FR900359 dilution (or vehicle control), and 20 µL of purified Gαq protein (final concentration ~50-100 nM).

-

For non-specific binding control wells, add unlabeled GTPγS to a final concentration of 10 µM.

-

Pre-incubate the plate for 30 minutes at 30°C.

-

Initiate the binding reaction by adding 20 µL of [35S]GTPγS (final concentration ~0.1-1 nM).

-

Incubate for 60-90 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 10 mM MgCl2).

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each FR900359 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Calcium Mobilization Assay

Objective: To assess the inhibitory effect of FR900359 on agonist-induced intracellular calcium mobilization in cells expressing a Gq-coupled receptor.

Materials:

-

HEK293 cells (or other suitable cell line) endogenously or transiently expressing a Gq-coupled GPCR of interest.

-

FR900359

-

A specific agonist for the GPCR of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with an injection system.

Procedure:

-

Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically incubate for 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Add FR900359 at various concentrations (or vehicle) to the wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

-

Place the plate in the fluorescence plate reader and measure the basal fluorescence.

-

Inject the GPCR agonist at a concentration known to elicit a robust response (e.g., EC80) and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

-

Analyze the data by calculating the change in fluorescence (peak - baseline) for each well.

-

Determine the percentage of inhibition for each FR900359 concentration and, if a dose-response is performed, calculate the IC50 value.

Western Blot for ERK1/2 Phosphorylation

Objective: To determine the effect of FR900359 on agonist-induced phosphorylation of ERK1/2.

Materials:

-

Cells expressing a Gq-coupled receptor.

-

FR900359

-

GPCR agonist

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

-

Pre-treat the cells with various concentrations of FR900359 (or vehicle) for 1-2 hours.

-

Stimulate the cells with the GPCR agonist for a short period (typically 5-10 minutes).

-

Immediately place the plates on ice, aspirate the medium, and wash with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer, scrape, and collect the lysates.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-t-ERK antibody to control for protein loading.

-

Quantify the band intensities using densitometry and normalize the p-ERK signal to the t-ERK signal.

Conclusion

FR900359 is a highly selective and potent inhibitor of Gαq/11/14 proteins, making it an invaluable tool for dissecting Gq-mediated signaling pathways in vitro. Its well-defined mechanism of action and selectivity profile, as outlined in this guide, provide a solid foundation for its use in a wide range of experimental settings. The detailed protocols provided herein offer practical guidance for researchers aiming to utilize FR900359 to investigate the role of Gq signaling in various physiological and pathological processes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Delineation of molecular determinants for FR900359 inhibition of Gq/11 unlocks inhibition of Gαs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cellular Uptake and Permeability of FR900359: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular uptake and permeability of FR900359, a potent and selective inhibitor of the Gq subfamily of G proteins. Understanding the mechanisms by which this macrocyclic depsipeptide enters cells and traverses biological barriers is critical for its application as a pharmacological tool and for evaluating its therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows.

Introduction: FR900359, a Selective Gq Inhibitor

FR900359 is a natural product isolated from the plant Ardisia crenata that has become an indispensable tool for studying G protein-coupled receptor (GPCR) signaling.[1] It selectively inhibits the Gq/11/14 subfamily of G proteins, preventing the exchange of GDP for GTP and thereby blocking the activation of downstream effectors.[1][2][3] Unlike protein-based toxins such as pertussis toxin, FR900359 is a small, druglike molecule, making it a valuable agent for investigating Gq-mediated physiological and pathological processes.[4][5] Its efficacy in cellular and in vivo models depends entirely on its ability to reach its intracellular target, the Gαq subunit, making its permeability a key determinant of its utility.

Mechanism of Action: Inhibition of the Gq Signaling Pathway

FR900359 exerts its effect by binding to the Gα subunit of the Gq heterotrimer.[6] This action prevents the conformational changes required for GDP release, effectively locking the G protein in its inactive, GDP-bound state.[2][6] This prevents the G protein from activating its primary effector, phospholipase C-β (PLC-β), and subsequently blocks the entire downstream signaling cascade. The inhibitor functions as a guanine nucleotide dissociation inhibitor (GDI).[2][7]

Quantitative Assessment of Cellular Permeability

The permeability of FR900359 has been quantitatively assessed using Caco-2 cell monolayers, a standard in vitro model of human intestinal absorption.[4][5] These studies reveal that FR900359 has low intrinsic permeability.

Table 1: Apparent Permeability (Papp) of FR900359 in Caco-2 Cells

| Compound | Direction | Concentration (μM) | Papp (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Reference |

|---|---|---|---|---|---|

| FR900359 | Apical to Basolateral (A-B) | 10 | 0.4 | 29 | [4][5] |

| FR900359 | Basolateral to Apical (B-A) | 10 | 11.6 | 29 | [4] |

| Testosterone (High Permeability) | Apical to Basolateral (A-B) | 10 | 35.8 | 0.8 | [4] |

| Atenolol (Low Permeability) | Apical to Basolateral (A-B) | 10 | 0.4 | 1.0 |[4] |

Data presented as means ± SD, n=3. Data extracted from a 2021 study by Schmitz et al.[4]

The findings indicate several key points:

-

Low Absorption: FR900359 exhibits a low apparent permeability coefficient (Papp) of 0.4 x 10⁻⁶ cm/s in the absorptive (apical to basolateral) direction, which is comparable to the low permeability control drug, atenolol.[4][5] This suggests that the oral bioavailability of FR900359 is likely to be very low.[4][5][7]

-

Active Efflux: The basolateral to apical transport is significantly higher, resulting in an efflux ratio of 29.[4] An efflux ratio greater than 2 is indicative of active transport by efflux pumps such as P-glycoprotein (Pgp).[5] This confirms that FR900359 is a substrate of efflux transporters, which actively remove the compound from the cell, further limiting its net absorption.[4][5][7]

-

Physicochemical Properties: Predictions based on its structure indicate that FR900359 is not likely to be brain-permeable due to a high polar surface area (285 Ų) and a large number of hydrogen bond donors and acceptors.[4][5]

Despite its low intrinsic permeability, FR900359 is widely described as a cell-permeable inhibitor because it is effective in a multitude of assays involving living cells, demonstrating that sufficient quantities can cross the plasma membrane to engage its intracellular target.[1][2][3]

Experimental Protocols

This assay is used to predict intestinal drug absorption by measuring the transport of a compound across a monolayer of differentiated Caco-2 cells.

Objective: To determine the apparent permeability coefficient (Papp) of FR900359.

Methodology:

-

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on Transwell cell culture plates and cultured for approximately 21 days to allow them to differentiate into a polarized monolayer resembling intestinal epithelial cells, complete with tight junctions.[4]

-

Assay Initiation: The transport buffer is added to the apical (A) and basolateral (B) compartments. The pH is typically set to 6.5 in the apical compartment and 7.4 in the basolateral compartment to mimic physiological conditions.[4]

-

Compound Addition: FR900359 is added to the donor compartment (e.g., apical side for A-B transport) at a defined concentration, such as 10 μM.[4] Reference compounds for high (testosterone) and low (atenolol) permeability are run in parallel.[4]

-

Sampling: Samples are collected from the receiver compartment (e.g., basolateral side) at multiple time points (e.g., 0, 15, 45, and 90 minutes).[4] The volume removed is replaced with fresh buffer.

-

Quantification: The concentration of FR900359 in the collected samples is determined using a sensitive analytical method, such as LC-MS/MS.

-

Calculation: The Papp is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment.

-

Efflux Ratio: The experiment is repeated in the reverse direction (basolateral to apical) to determine the efflux ratio (Papp B-A / Papp A-B).[4]

This protocol provides a general framework for quantifying the amount of a compound that has entered cells after a period of incubation.

Objective: To measure the intracellular concentration of FR900359.

Methodology:

-

Cell Seeding: Plate adherent cells (e.g., HEK293, B16 melanoma cells) in 6-well plates at a defined density (e.g., 3 x 10⁵ cells/well) and allow them to attach overnight.[8]

-

Compound Incubation: Remove the culture medium and add fresh medium containing FR900359 at the desired concentration. Incubate for a specific time period (e.g., 2 hours) at 37°C.[8]

-

Washing: To remove the extracellular compound, aspirate the drug-containing medium and wash the cell monolayer multiple times with ice-cold phosphate-buffered saline (PBS). This step is critical to ensure only the intracellular compound is measured.

-

Cell Lysis: Lyse the cells to release the intracellular contents. This can be achieved by adding a lysis buffer (e.g., RIPA buffer) or a strong acid (e.g., nitric acid for elemental analysis).[8]

-

Quantification: Collect the cell lysate and quantify the amount of FR900359 using an appropriate analytical method (e.g., LC-MS/MS).

-